5-(Aminomethyl)pyrimidin-2-amine dihydrochloride 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15980943
InChI: InChI=1S/C5H8N4.2ClH/c6-1-4-2-8-5(7)9-3-4;;/h2-3H,1,6H2,(H2,7,8,9);2*1H
SMILES:
Molecular Formula: C5H10Cl2N4
Molecular Weight: 197.06 g/mol

5-(Aminomethyl)pyrimidin-2-amine dihydrochloride

CAS No.:

Cat. No.: VC15980943

Molecular Formula: C5H10Cl2N4

Molecular Weight: 197.06 g/mol

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)pyrimidin-2-amine dihydrochloride -

Specification

Molecular Formula C5H10Cl2N4
Molecular Weight 197.06 g/mol
IUPAC Name 5-(aminomethyl)pyrimidin-2-amine;dihydrochloride
Standard InChI InChI=1S/C5H8N4.2ClH/c6-1-4-2-8-5(7)9-3-4;;/h2-3H,1,6H2,(H2,7,8,9);2*1H
Standard InChI Key GKVBJPSQSMMTNE-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=N1)N)CN.Cl.Cl

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

5-(Aminomethyl)pyrimidin-2-amine dihydrochloride is the IUPAC-approved name for this compound, reflecting its pyrimidine core with an aminomethyl group at position 5 and a primary amine at position 2, coupled with two hydrochloride counterions . Alternative designations include the research code SB59519 and the PubChem CID 12223900 . The absence of widely recognized trivial names underscores its specialized use in industrial and academic settings.

Molecular Formula and Weight

The molecular formula C5H10Cl2N4\text{C}_5\text{H}_{10}\text{Cl}_2\text{N}_4 corresponds to a monoisotopic mass of 197.06 g/mol . The dihydrochloride salt increases the compound’s molecular weight by 72.92 g/mol compared to its free base form (CID 227659) , enhancing its stability and aqueous solubility.

Structural Representation

The SMILES notation NCC1=CN=C(N)N=C1.Cl.Cl\text{NCC1=CN=C(N)N=C1.Cl.Cl} delineates the structure: a pyrimidine ring (positions 1–6) with an aminomethyl group (-CH2_2NH2_2) at position 5 and an amine (-NH2_2) at position 2, protonated at both nitrogen sites and neutralized by chloride ions . The InChIKey RRHFWLWUPKMTTR-UHFFFAOYSA-N provides a unique identifier for digital databases .

Structural and Molecular Properties

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data remain unpublished, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses are inferred from analogous pyrimidine derivatives. The aminomethyl group’s 1H^1\text{H} NMR signal typically appears near δ 3.3 ppm, while pyrimidine ring protons resonate between δ 8.1–8.5 ppm . High-resolution MS would likely show a parent ion peak at m/z 197.06 .

Computational Chemistry Insights

Density functional theory (DFT) calculations predict a planar pyrimidine ring with slight distortion due to the aminomethyl substituent . The TPSA of 77.82 Ų indicates high polarity, consistent with the compound’s solubility in polar solvents . The low LogP (0.36) further corroborates its hydrophilic nature, suggesting limited membrane permeability without structural modifications .

Tautomerism and Protonation States

In aqueous solution, the compound exists as a dication due to protonation of the pyrimidine nitrogen (N1) and the primary amine (N2), balanced by chloride ions . Tautomeric shifts are unlikely given the aromatic stabilization of the pyrimidine ring, though pH-dependent deprotonation may occur at extreme conditions .

Synthesis and Manufacturing

Synthetic Pathways

Proprietary methods dominate the synthesis of 5-(Aminomethyl)pyrimidin-2-amine dihydrochloride, but a plausible route involves:

  • Aminomethylation of 2-aminopyrimidine: Reaction with formaldehyde and ammonium chloride under Mannich-like conditions.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride .

Purification and Quality Control

Column chromatography or recrystallization from ethanol/water mixtures yields >98% purity, as verified by high-performance liquid chromatography (HPLC) . Residual solvents are minimized using rotary evaporation under reduced pressure.

Physicochemical Properties

PropertyValueReference
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
Solubility in WaterHigh (salt form)
LogP0.36
TPSA77.82 Ų

The compound’s high water solubility (attributable to its ionic nature) facilitates its use in aqueous reaction media. Stability studies recommend storage at 2–8°C in sealed containers to prevent hydrolysis .

Applications in Research and Industry

Pharmaceutical Intermediates

As a pyrimidine derivative, this compound serves as a precursor to nucleoside analogs and kinase inhibitors . Its aminomethyl group enables conjugation with carboxylic acids via amide bond formation, expanding its utility in prodrug design.

Material Science

Functionalized pyrimidines are explored as ligands for metal-organic frameworks (MOFs). The amine groups may coordinate to transition metals like palladium or copper, enabling catalytic applications .

Hazard StatementCodePrecautionary Measure
Harmful if swallowedH302Avoid ingestion (P264)
Causes skin irritationH315Wear protective gloves (P280)
Causes eye irritationH319Use eye protection (P305+P351+P338)
Respiratory irritationH335Ensure adequate ventilation (P261)

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